N-(4-Methoxybenzyl)butan-2-amine
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Overview
Description
N-(4-Methoxybenzyl)butan-2-amine is a chemical compound that belongs to the amphetamine family. It is characterized by the presence of a methoxybenzyl group attached to a butan-2-amine backbone. This compound has a molecular formula of C12H19NO and a molecular weight of 193.28 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxybenzyl)butan-2-amine typically involves the reaction of 4-methoxybenzylamine with butan-2-one under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxybenzyl)butan-2-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(4-Methoxybenzyl)butan-2-amine has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(4-Methoxybenzyl)butan-2-amine involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to specific receptors or enzymes, leading to changes in cellular signaling and biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxybenzyl)propan-2-amine: Similar structure with a propan-2-amine backbone.
N-(4-Methoxybenzyl)butan-1-amine: Similar structure with a butan-1-amine backbone.
Uniqueness
N-(4-Methoxybenzyl)butan-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]butan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-4-10(2)13-9-11-5-7-12(14-3)8-6-11/h5-8,10,13H,4,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIFDYOBNXBOST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=C(C=C1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405913 |
Source
|
Record name | N-(4-METHOXYBENZYL)BUTAN-2-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80405913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893577-83-8 |
Source
|
Record name | N-(4-METHOXYBENZYL)BUTAN-2-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80405913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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